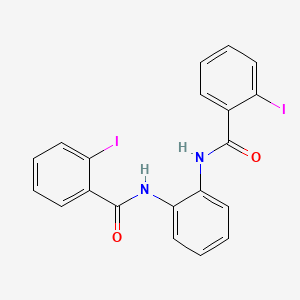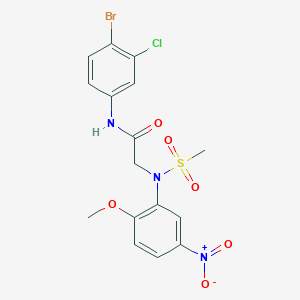![molecular formula C18H14N4O B4884024 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4884024.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Sudan IV and is used as a dye in various applications. Sudan IV has also been used as a biological stain to visualize lipids in cells and tissues.
Mecanismo De Acción
Sudan IV is a lipophilic dye that selectively stains lipids in cells and tissues. The dye binds to the lipid droplets and produces a red-orange color, which can be visualized under a microscope. The mechanism of action of Sudan IV is based on the interaction between the dye and the lipid molecules.
Biochemical and Physiological Effects:
Sudan IV has no known biochemical or physiological effects on living organisms. The dye is not toxic and is considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Sudan IV in lab experiments include its selectivity for lipids, ease of use, and low cost. However, the limitations of using Sudan IV include its poor solubility in aqueous solutions, which limits its use in certain applications. Additionally, Sudan IV is not suitable for use in living organisms as it cannot penetrate cell membranes.
Direcciones Futuras
There are several future directions for the use of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol in scientific research. One potential area of research is the development of new staining methods for lipids in cells and tissues. Additionally, Sudan IV could be used in the development of new diagnostic tools for detecting lipid-related diseases. Another potential area of research is the modification of Sudan IV to improve its solubility in aqueous solutions, which would expand its use in various applications.
In conclusion, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol, also known as Sudan IV, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is commonly used as a biological stain to visualize lipids in cells and tissues, as well as in the food industry and forensic science. Sudan IV is a lipophilic dye that selectively stains lipids and has no known biochemical or physiological effects on living organisms. While Sudan IV has its advantages and limitations, there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol involves the reaction of 1-naphthol with diazonium salt of 1-methyl-1H-benzimidazole in the presence of sodium acetate. The resulting product is a red-orange powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Sudan IV has been used in various scientific research applications. It is commonly used as a biological stain to visualize lipids in cells and tissues. Sudan IV is also used in the food industry to detect the presence of fats and oils in food products. Additionally, Sudan IV has been used as a dye in forensic science to detect the presence of bloodstains.
Propiedades
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-22-16-9-5-4-8-15(16)19-18(22)21-20-14-10-11-17(23)13-7-3-2-6-12(13)14/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGRHQIMRFJCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]naphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
![2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B4883966.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1-propyl-4-piperidinyl)benzamide](/img/structure/B4883993.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)
![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4884041.png)